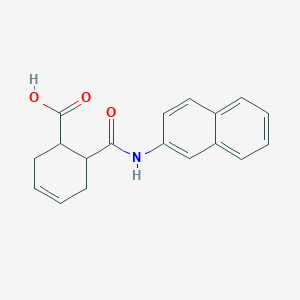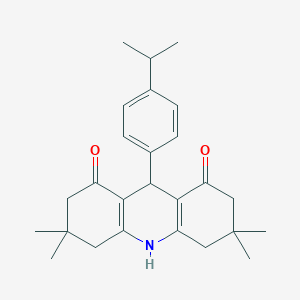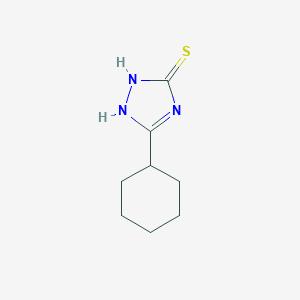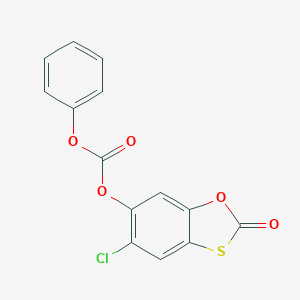
N-(4-methylpyridin-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group attached to a benzene ring and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)-2-nitrobenzamide typically involves the reaction between 4-methyl-2-aminopyridine and 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylpyridin-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: N-(4-methylpyridin-2-yl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(4-carboxypyridin-2-yl)-2-nitrobenzamide.
Scientific Research Applications
Chemistry: N-(4-methylpyridin-2-yl)-2-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antibacterial properties. It has shown efficacy against certain strains of bacteria, making it a candidate for the development of new antibacterial agents .
Medicine: this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the compound can bind to specific receptors or enzymes, modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a benzene ring and exhibits similar antibacterial properties.
N-(pyridin-4-yl)pyridin-4-amine: This compound has two pyridine rings and is used in the study of nonlinear optical properties.
Uniqueness: N-(4-methylpyridin-2-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a pyridine ring with a methyl substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-6-7-14-12(8-9)15-13(17)10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17) |
InChI Key |
MZHVDNZAUSAZOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B392348.png)


![2-[(2-methylbenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B392353.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B392357.png)

![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE](/img/structure/B392359.png)

![2-({6-[(2,6-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B392362.png)
![4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B392363.png)

![N-(4-ethylphenyl)-2-{[6-({2-hydroxy-5-nitrobenzylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392367.png)
![2-Amino-5-(2-{1-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-hydroxy-2-oxidohydrazino}ethyl)-1,3,4-thiadiazole](/img/structure/B392368.png)
![N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE](/img/structure/B392370.png)
